(R)-Tamsulosin-d4 Hydrochloride
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Overview
Description
®-Tamsulosin-d4 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia and chronic prostatitis. The deuterated version, ®-Tamsulosin-d4 Hydrochloride, contains four deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tamsulosin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Tamsulosin-d4 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-Tamsulosin-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.
Scientific Research Applications
®-Tamsulosin-d4 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Tamsulosin, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques to quantify Tamsulosin in biological samples.
Drug Development: Researchers use ®-Tamsulosin-d4 Hydrochloride to investigate the effects of deuterium substitution on the pharmacological properties of Tamsulosin, potentially leading to the development of more effective and safer drugs.
Mechanism of Action
®-Tamsulosin-d4 Hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms in the compound do not significantly alter its mechanism of action but can affect its metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical conditions.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
®-Tamsulosin-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into its pharmacokinetics. This makes it a valuable tool for research and drug development, offering advantages over non-deuterated analogs in certain applications.
Biological Activity
(R)-Tamsulosin-d4 Hydrochloride is a stable isotope-labeled form of Tamsulosin, an alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound is notable for its selective action on the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. Understanding the biological activity of (R)-Tamsulosin-d4 is crucial for both clinical applications and pharmacokinetic studies.
Tamsulosin works by selectively blocking the alpha-1A and alpha-1D adrenergic receptors, leading to relaxation of the smooth muscle in the prostate and bladder neck. This action improves urinary flow and reduces symptoms associated with BPH. The unique selectivity of Tamsulosin minimizes side effects commonly associated with non-selective alpha-blockers, such as hypotension.
Pharmacokinetics
The pharmacokinetics of (R)-Tamsulosin-d4 can be analyzed through various studies that highlight its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
- Cmax : The maximum concentration of Tamsulosin in plasma occurs approximately 4.4 hours post-administration, with a reported Cmax of 15.2 ng/ml .
- Bioavailability : Tamsulosin has a bioavailability of approximately 100%, indicating complete absorption when administered orally.
Distribution
- Volume of Distribution : Tamsulosin has a large volume of distribution, suggesting extensive tissue binding, particularly in the prostate where unbound drug concentrations are significantly higher than in plasma .
- Protein Binding : It exhibits high protein binding (>99%), primarily to alpha-1-acid glycoprotein, which affects its free fraction available for action in tissues .
Metabolism
Tamsulosin is extensively metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2D6), resulting in several metabolites with varying biological activities. The primary metabolites include:
- M-1 (deethylated)
- M-2 (hydroxylated)
- M-3 (hydroxylated at a different position)
- M-4 (demethylated)
These metabolites can undergo further glucuronidation or sulfate conjugation before excretion .
Elimination
The half-life of Tamsulosin is approximately 18 hours, allowing for once-daily dosing regimens. It is primarily eliminated through urine, with about 70% of the dose excreted as metabolites .
Biological Activity Studies
Recent studies have provided insights into the biological activity of (R)-Tamsulosin-d4:
Case Study: Prostate Tissue Concentration
A study assessing Tamsulosin's concentration in prostate tissue found that the unbound fraction was significantly higher in prostate tissue compared to plasma. Specifically:
- Prostate Cmax : 5.4 ng/ml at 11.4 hours post-dose.
- AUC(0,24 h) for prostate was 43% of that in plasma, indicating a preferential accumulation in target tissues .
This finding supports the hypothesis that Tamsulosin's therapeutic effects are enhanced due to its higher availability in the prostate compared to systemic circulation.
Efficacy in Clinical Trials
Clinical trials have demonstrated significant improvements in urinary symptoms among patients treated with Tamsulosin:
- In a study involving over 700 patients, those receiving 0.4 mg/day showed an average improvement of 5.1 units on the AUA symptom score compared to placebo .
- Long-term studies indicated sustained efficacy with minimal side effects, reinforcing Tamsulosin's role as a first-line treatment for BPH.
Summary Table: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax Plasma | 15.2 ng/ml at 4.4 h |
Cmax Prostate | 5.4 ng/ml at 11.4 h |
AUC(0,24 h) Plasma | 282 ng/ml·h |
AUC(0,24 h) Prostate | 120 ng/ml·h |
Half-life | ~18 hours |
Protein Binding | >99% |
Properties
CAS No. |
1216413-74-9 |
---|---|
Molecular Formula |
C26H37ClN2O4 |
Molecular Weight |
484.085 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChI Key |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Synonyms |
5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d4; Harnal-d4; Omnic-d4; Pradif-d4; YM 12617-1-d4; YM 617-d4; Yutanal-d4 |
Origin of Product |
United States |
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